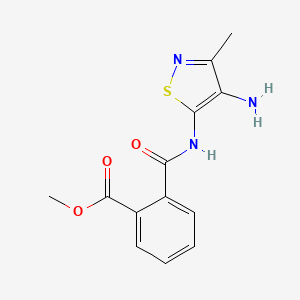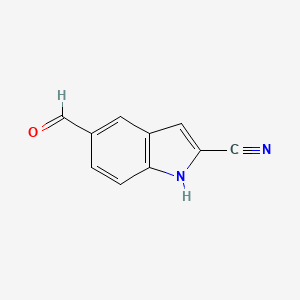
5-Methoxy-2-(2-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(2-methoxyphenyl)benzoic acid, also known as 5-Methoxy-2-methylphenylacetic acid (5-MOMP), is a compound of interest in the field of scientific research. It is an aromatic acid with a molecular formula of C10H10O4. It is a white crystalline solid with a melting point of 135-137 °C. 5-MOMP has a wide range of applications in scientific research and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
5-MOMP has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of nitric oxide and as a substrate for the enzyme monoamine oxidase (MAO). It has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cell lines. Additionally, it has been studied for its potential as a neuroprotective agent, as well as its ability to inhibit the release of certain neurotransmitters.
Mécanisme D'action
The mechanism of action of 5-MOMP is not yet fully understood. However, it is thought to act as an inhibitor of MAO, which is an enzyme involved in the metabolism of certain neurotransmitters. Additionally, it has been shown to inhibit the release of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been suggested that 5-MOMP may act as an antioxidant, as it has been shown to reduce the production of reactive oxygen species.
Biochemical and Physiological Effects
5-MOMP has been studied for its potential biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, it has been shown to reduce the levels of certain enzymes involved in the metabolism of neurotransmitters, such as MAO and acetylcholinesterase. It has also been shown to reduce the levels of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
5-MOMP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is highly soluble in water and can be stored at room temperature. However, it is also important to note that 5-MOMP can be toxic in high concentrations and should be handled with caution. Additionally, it is important to note that 5-MOMP is not approved for use in humans and should not be used for therapeutic purposes.
Orientations Futures
The potential applications of 5-MOMP are vast and there are many possible future directions for research. One possible direction is to further study its potential as an anti-inflammatory agent. Additionally, further research could be done to better understand its mechanism of action and its potential as a neuroprotective agent. Additionally, further research could be done to explore its potential as a substrate for the enzyme MAO and its ability to inhibit the release of certain neurotransmitters. Finally, further research could be done to explore its potential as an inhibitor of certain cancer cell lines.
Méthodes De Synthèse
5-MOMP can be synthesized in a few different ways. The most common method involves the condensation of 2-methylbenzoic acid and 5-methoxybenzaldehyde in the presence of a base such as piperidine. This reaction yields 5-MOMP as the major product with a yield of 70-80%. Another method involves the reaction of 5-methoxybenzaldehyde with 2-methyl-2-nitrobenzoic acid in the presence of acetic anhydride and a base such as piperidine. This reaction yields 5-MOMP as the major product with a yield of 70-80%.
Propriétés
IUPAC Name |
5-methoxy-2-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-10-7-8-11(13(9-10)15(16)17)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICOCKXUUILSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356183 |
Source


|
| Record name | 5-methoxy-2-(2-methoxyphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(2-methoxyphenyl)benzoic acid | |
CAS RN |
42523-31-9 |
Source


|
| Record name | 5-methoxy-2-(2-methoxyphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)




![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)






![2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6357240.png)